(2-Aminophenyl)(2-phenoxyethyl)amine
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Overview
Description
(2-Aminophenyl)(2-phenoxyethyl)amine is an organic compound that features both an amine group and a phenoxyethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The compound may bind to its target, altering the target’s conformation and function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been found to exert various biological effects, including antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Aminophenyl)(2-phenoxyethyl)amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Aminophenyl)(2-phenoxyethyl)amine are not fully understood. It is known that biogenic amines, which include this compound, are low molecular weight organic nitrogen compounds. They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .
Cellular Effects
The specific cellular effects of this compound are currently unknown. It is known that biogenic amines, including this compound, can have profound effects on cellular function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not well understood. It is known that biogenic amines can undergo a variety of reactions, including decarboxylative transamination . This process involves the removal of a carboxyl group from an amino acid, followed by the addition of an amine group .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. It is known that biogenic amines can be involved in a variety of metabolic pathways, including those involving enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(2-phenoxyethyl)amine can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
(2-Aminophenyl)(2-phenoxyethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Phenoxyethylamine: Lacks the additional amine group, making it less versatile in certain reactions.
2-Aminophenol: Contains only the amine and hydroxyl groups, limiting its applications compared to (2-Aminophenyl)(2-phenoxyethyl)amine.
Phenethylamine: A simpler structure with different pharmacological properties.
Uniqueness: this compound’s combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-N-(2-phenoxyethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLCNHZSHDZFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367832 |
Source
|
Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346662-82-6 |
Source
|
Record name | (2-aminophenyl)(2-phenoxyethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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